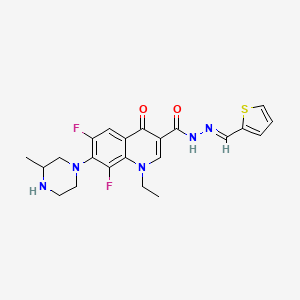

Topoisomerase II inhibitor 20

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H23F2N5O2S |

|---|---|

Molecular Weight |

459.5 g/mol |

IUPAC Name |

1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-N-[(E)-thiophen-2-ylmethylideneamino]quinoline-3-carboxamide |

InChI |

InChI=1S/C22H23F2N5O2S/c1-3-28-12-16(22(31)27-26-10-14-5-4-8-32-14)21(30)15-9-17(23)20(18(24)19(15)28)29-7-6-25-13(2)11-29/h4-5,8-10,12-13,25H,3,6-7,11H2,1-2H3,(H,27,31)/b26-10+ |

InChI Key |

MIWTYWFVCWVYOK-NSKAYECMSA-N |

Isomeric SMILES |

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)N/N=C/C4=CC=CS4 |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)NN=CC4=CC=CS4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Topoisomerase II Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of topoisomerase II (Topo II) inhibitors, a critical class of therapeutic agents, particularly in oncology. We will delve into the intricacies of the Topo II catalytic cycle, differentiate between the two major classes of inhibitors—poisons and catalytic inhibitors—and provide detailed experimental protocols for their characterization. All quantitative data is summarized for comparative analysis, and key processes are visualized using Graphviz diagrams to facilitate understanding.

The Critical Role and Catalytic Cycle of Topoisomerase II

Topoisomerase II is an essential enzyme that resolves topological problems in DNA, such as supercoils, knots, and tangles, which arise during replication, transcription, and chromosome segregation.[1][2] The enzyme functions as a homodimer and utilizes a unique "two-gate" mechanism involving the transient cleavage of both strands of a DNA duplex (the "G" or gate segment) to allow the passage of another intact DNA duplex (the "T" or transport segment) through the break.[3] This process is ATP-dependent and crucial for maintaining genomic integrity.[3]

The catalytic cycle of Topoisomerase II can be summarized in the following key steps:

-

DNA Binding (G-Segment): The Topo II dimer initially binds to a G-segment of DNA.

-

T-Segment Capture and ATP Binding: The enzyme then captures a T-segment of DNA. The binding of two ATP molecules to the N-terminal ATPase domains induces a conformational change, leading to the dimerization of these domains and enclosing the T-segment.[4][5]

-

G-Segment Cleavage: The enzyme cleaves both strands of the G-segment, forming a transient covalent intermediate where a tyrosine residue in each protomer is linked to the 5'-phosphate of the cleaved DNA.[5] This creates a "gate" in the DNA.

-

T-Segment Passage: The captured T-segment is then passed through the transient break in the G-segment.[5]

-

G-Segment Religation: The broken G-segment is resealed.

-

T-Segment Release and ATP Hydrolysis: Hydrolysis of ATP facilitates the release of the T-segment through the C-terminal gate of the enzyme.[4]

-

Resetting the Enzyme: The enzyme returns to its initial conformation, ready for another catalytic cycle.

Below is a Graphviz diagram illustrating the Topoisomerase II catalytic cycle.

Classification and Mechanism of Topoisomerase II Inhibitors

Topoisomerase II inhibitors are broadly classified into two main categories based on their mechanism of action: Topoisomerase II poisons and catalytic inhibitors.[6]

Topoisomerase II Poisons (Interfacial Inhibitors)

Topoisomerase II poisons are compounds that stabilize the transient covalent complex formed between Topo II and the cleaved DNA (the cleavage complex).[6] By preventing the religation of the DNA strands, these agents convert the essential enzyme into a cellular toxin that generates permanent DNA double-strand breaks.[6] The accumulation of these breaks triggers cell cycle arrest and apoptosis.[5][7]

Key Examples of Topoisomerase II Poisons:

-

Etoposide: A semisynthetic derivative of podophyllotoxin, etoposide is a widely used anticancer agent.[5][8] It acts by stabilizing the cleavage complex, leading to DNA damage.[9]

-

Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA and traps the Topo II-DNA complex, preventing religation.[10]

-

Amsacrine: A synthetic acridine derivative, amsacrine also functions by intercalating into DNA and stabilizing the cleavage complex.[2][11]

-

Mitoxantrone: An anthracenedione derivative, mitoxantrone is another DNA intercalator that poisons Topo II.[12]

-

Genistein: A naturally occurring isoflavone found in soy products, genistein has been shown to inhibit Topo II activity and induce the formation of cleavage complexes.[13][14]

Catalytic Inhibitors

In contrast to poisons, catalytic inhibitors interfere with the enzymatic activity of Topoisomerase II without stabilizing the cleavage complex.[6] These agents can act at various stages of the catalytic cycle, such as by inhibiting ATP binding or hydrolysis, or by preventing the enzyme from binding to DNA.[15] Because they do not lead to the accumulation of DNA double-strand breaks, catalytic inhibitors are generally considered to be less cytotoxic than Topo II poisons.[15]

Key Examples of Catalytic Inhibitors:

-

Dexrazoxane (ICRF-187): A bisdioxopiperazine agent that locks the Topo II enzyme in a closed-clamp conformation around the DNA, preventing ATP hydrolysis and enzyme turnover.[16] It is also used clinically to protect against the cardiotoxicity of anthracyclines.[17]

-

Merbarone: This compound inhibits the DNA cleavage step of the Topo II catalytic cycle.[18]

-

Novobiocin: An antibiotic that targets the ATPase activity of bacterial DNA gyrase (a type II topoisomerase) and also shows activity against eukaryotic Topo II.

The distinct mechanisms of Topo II poisons and catalytic inhibitors are depicted in the following diagram.

Quantitative Analysis of Topoisomerase II Inhibitors

The potency of Topoisomerase II inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity or cell proliferation. These values can vary depending on the specific Topoisomerase II isoform (α or β), the cell line used, and the assay conditions.

| Inhibitor | Type | Target | IC50 (µM) | Cell Line/Assay Condition | Reference |

| Etoposide | Poison | Topo IIα | 56 | In vitro | [18] |

| Doxorubicin | Poison | Topo IIα | 0.88 - 3.0 | In vitro | [18] |

| Amsacrine | Poison | Topo II | Varies | Multiple cancer cell lines | [19] |

| Mitoxantrone | Poison | Topo II / PKC | 8.5 | In vitro (PKC inhibition) | [1][12] |

| Genistein | Poison | Topo II | 37.5 | In vitro (human Topo II) | [13] |

| Dexrazoxane | Catalytic | Topo II | ≈ 60 | Decatenation assay | [20] |

| Merbarone | Catalytic | Topo IIα | 32 - 120 | In vitro | [18] |

Experimental Protocols

The characterization of Topoisomerase II inhibitors relies on a variety of in vitro and cell-based assays. Below are detailed protocols for two fundamental experiments: the DNA cleavage assay and the MTT cell viability assay.

DNA Cleavage Assay

This assay is designed to determine if a compound acts as a Topoisomerase II poison by stabilizing the cleavage complex, leading to the linearization of supercoiled plasmid DNA.

Materials:

-

Purified human Topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 1 mM ATP)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

0.5 M EDTA

-

10% SDS

-

Proteinase K (20 mg/mL)

-

6x DNA loading dye

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator and imaging system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add:

-

2 µL of 10x Assay Buffer

-

1 µL of supercoiled plasmid DNA (e.g., 0.5 µg)

-

1 µL of test compound at various concentrations (or solvent control)

-

Distilled water to a final volume of 19 µL.

-

-

Initiate the reaction by adding 1 µL of purified Topoisomerase IIα enzyme.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 2 µL of 10% SDS and 2 µL of 0.5 M EDTA.

-

Add 1 µL of Proteinase K and incubate at 50°C for 30 minutes to digest the enzyme.

-

Add 4 µL of 6x DNA loading dye to each reaction.

-

Load the samples onto a 1% agarose gel containing ethidium bromide in TAE or TBE buffer.

-

Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

-

Visualize the DNA bands under UV light and capture an image. An increase in the linear form of the plasmid DNA indicates the stabilization of the cleavage complex.

The workflow for a typical DNA cleavage assay is illustrated below.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is commonly used to determine the IC50 of a cytotoxic compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium from the wells.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

The workflow for the MTT assay is presented in the following diagram.

Conclusion

Topoisomerase II inhibitors represent a cornerstone of modern chemotherapy. A thorough understanding of their intricate mechanisms of action, including the distinction between poisons that trap the cleavage complex and catalytic inhibitors that disrupt enzymatic function, is paramount for the rational design and development of novel and more effective anticancer agents. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists working in this critical area of drug discovery. The continued exploration of Topoisomerase II biology and the development of innovative inhibitory strategies hold great promise for the future of cancer therapy.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Amsacrine Derivatives Selectively Inhibit Mycobacterial Topoisomerase I (TopA), Impair M. smegmatis Growth and Disturb Chromosome Replication [frontiersin.org]

- 4. Mitoxantrone, a topoisomerase II inhibitor, induces apoptosis of B-chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 6. Mitoxantrone dihydrochloride | DNA Topoisomerases | Tocris Bioscience [tocris.com]

- 7. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Mechanism of action of antitumor drug etoposide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

- 11. [Cytotoxicity and interaction of amsacrine derivatives with topoisomerase II: role of the 1' substitute on the aniline nucleus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Inhibitory effects of a major soy isoflavone, genistein, on human DNA topoisomerase II activity and cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibitory effects of the tyrosine kinase inhibitor genistein on mammalian DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 17. academic.oup.com [academic.oup.com]

- 18. DNA topoisomerase II alpha Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 19. apexbt.com [apexbt.com]

- 20. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Topoisomerase II Inhibitor 20: A Lomefloxacin Derivative with Potent Anticancer Activity

A comprehensive analysis of the discovery, synthesis, and biological evaluation of a novel Topoisomerase II inhibitor, designated as compound 3e, reveals a promising candidate for anticancer drug development. This technical guide details the core findings, experimental protocols, and mechanistic insights into this potent lomefloxacin derivative, which exhibits a Topoisomerase II inhibitory activity with an IC50 of 0.98 µM.

Discovery and Rationale

In a recent study aimed at developing novel anticancer agents, researchers synthesized a series of new derivatives of lomefloxacin, a second-generation fluoroquinolone.[1][2] The rationale was based on the known ability of fluoroquinolones to inhibit topoisomerase II, a critical enzyme in DNA replication, making it a prime target for cancer therapy.[2] The study focused on modifications at positions 3 and 7 of the lomefloxacin scaffold, while preserving the dicarbonyl system deemed essential for topoisomerase II inhibition.[2] Among the synthesized compounds, compound 3e emerged as a particularly potent inhibitor of Topoisomerase II and demonstrated significant broad-spectrum anticancer activity.[1][2]

Quantitative Biological Data

The biological activity of Topoisomerase II inhibitor 20 (compound 3e) and its related derivatives was rigorously evaluated. The key quantitative data are summarized in the tables below for clear comparison.

Table 1: Topoisomerase II Inhibitory Activity [1][3]

| Compound | Topoisomerase II IC50 (µM) |

| 3e (this compound) | 0.98 |

| Doxorubicin (Reference) | Not explicitly stated in the abstract, but 3e's activity is described as "comparable"[1][3] |

Table 2: In Vitro Anticancer Activity (Growth Inhibition 50 - GI50) [1]

| Compound | Mean Percent Growth Inhibition (at 10⁻⁵ M) | GI50 (µM) - Further Evaluation |

| 3a | > 47% | Underwent further five-dose concentration evaluation |

| 3b | > 47% | Underwent further five-dose concentration evaluation |

| 3c | > 47% | Underwent further five-dose concentration evaluation |

| 3e (this compound) | > 47% | Underwent further five-dose concentration evaluation |

Note: The full paper would contain the specific GI50 values for compound 3e against the 60 human cancer cell lines, which are not detailed in the abstract.

Experimental Protocols

This section provides a detailed methodology for the key experiments performed in the discovery and evaluation of this compound.

Synthesis of this compound (Compound 3e)

The synthesis of the target lomefloxacin derivatives involved a multi-step process. The general scheme, as inferred from the available information, is as follows:

-

Hydrazinolysis of Lomefloxacin: Lomefloxacin (1) was reacted with hydrazine hydrate to yield the corresponding hydrazide derivative (2).[2]

-

Condensation with Aldehydes: The resulting hydrazide (2) was then reacted with various aldehydes to produce a series of N'-substituted hydrazide derivatives (3a-e).[2] The specific aldehyde used to synthesize compound 3e is not detailed in the abstract but would be specified in the full experimental section of the referenced paper.

A detailed, step-by-step protocol would require access to the full methodology section of the scientific paper.

In Vitro Anticancer Screening

The anticancer activity of the synthesized compounds was assessed using the National Cancer Institute's (NCI) 60 human cancer cell line screen.

-

Cell Lines: A panel of 60 human cancer cell lines, representing nine different types of tumors (leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast), was used.[2]

-

Initial Screening: All newly synthesized compounds were initially screened at a single dose of 10⁻⁵ M.[2]

-

Incubation: The cells were incubated with the compounds for 48 hours.[2]

-

Endpoint Determination: The growth inhibition was determined using the sulforhodamine B (SRB) assay.[2]

-

Five-Dose Evaluation: Compounds that showed a mean percent growth inhibition of more than 47% in the initial screen were selected for a more detailed five-dose concentration analysis to calculate their GI50 values.[1]

Topoisomerase II Inhibition Assay

The ability of the compounds to inhibit human Topoisomerase II was evaluated using a standard in vitro assay.

The specific details of the Topoisomerase II inhibition assay (e.g., source of the enzyme, substrate DNA, reaction conditions, and method of detection) are not available in the abstract and would be found in the experimental section of the full publication.

Cell Cycle Analysis

To understand the mechanism of action, the effect of compound 3e on the cell cycle was investigated.

-

Cell Treatment: Cancer cells were treated with compound 3e.

-

Analysis: The distribution of cells in the different phases of the cell cycle (G1, S, G2/M) was analyzed, likely using flow cytometry after staining with a DNA-intercalating dye like propidium iodide. The results indicated that compound 3e causes cell cycle arrest at the G2/M phase.[1]

Mechanistic Insights and Signaling Pathways

The primary mechanism of action for this compound (compound 3e) is the inhibition of the Topoisomerase II enzyme.[1][2] This inhibition disrupts the normal process of DNA replication and repair, ultimately leading to cell death. The observation that compound 3e induces cell cycle arrest at the G2/M phase is consistent with the role of Topoisomerase II in resolving DNA catenanes before mitotic entry.

Logical Workflow for Discovery and Evaluation

The following diagram illustrates the logical workflow from the initial design to the mechanistic studies of this compound.

Caption: Logical workflow for the discovery and evaluation of this compound.

Proposed Signaling Pathway of Action

The inhibition of Topoisomerase II by compound 3e initiates a cascade of events leading to cell cycle arrest and ultimately, apoptosis. The following diagram depicts this proposed signaling pathway.

References

In-Depth Technical Guide: Urolithin Derivative 20, a Novel Topoisomerase IIα Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of the novel urolithin derivative, compound 20. This compound has been identified as a potent Topoisomerase IIα (TopoIIα) inhibitor with significant antiproliferative, anti-migration, and anti-invasion properties, positioning it as a promising lead compound for the development of new anticancer therapeutics.

Core Compound: Chemical Structure and Properties

Compound 20 is an O-dialkylaminoalkyl substituted urolithin derivative. Urolithins are natural metabolites produced by the gut microbiota from ellagitannins, which are found in pomegranates, berries, and nuts. The specific chemical structure of compound 20 enhances its biological activity as a Topoisomerase IIα inhibitor.

Chemical Structure of Compound 20:

While the exact IUPAC name and a downloadable structure file are not publicly available, based on the parent study "Design and Synthesis of O‐Dialkylaminoalkyl Substituted Urolithin Derivatives: DNA Topoisomerase IIα Inhibition With Promising Antiproliferative Activity," compound 20 is characterized by a core urolithin scaffold with a specific O-dialkylaminoalkyl substitution that is crucial for its enhanced TopoIIα inhibitory and antiproliferative effects.

Physicochemical and Biological Properties:

The following table summarizes the known quantitative data for compound 20, with comparative data for the established Topoisomerase II inhibitor, Etoposide (VP-16).

| Property | Compound 20 | Etoposide (VP-16) | Reference |

| Target | DNA Topoisomerase IIα | DNA Topoisomerase II | [1][2] |

| Antiproliferative Activity (IC50) | |||

| MDA-MB-231 (Human Breast Cancer) | 0.91 ± 0.01 µM | 11.42 ± 0.82 µM | [1][2] |

| HeLa (Human Cervical Cancer) | 1.93 ± 0.04 µM | 7.63 ± 0.46 µM | [1][2] |

| A549 (Human Lung Cancer) | 2.84 ± 0.34 µM | 6.15 ± 0.43 µM | [1][2] |

| Toxicity to Normal Cells | Weak | Significant | [1][2] |

Mechanism of Action and Signaling Pathway

Compound 20 exerts its anticancer effects primarily through the inhibition of Topoisomerase IIα.[1][2] Topoisomerase II enzymes are critical for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting TopoIIα, compound 20 leads to the accumulation of DNA damage, which in turn triggers cell cycle arrest and apoptosis, ultimately inhibiting cancer cell proliferation.[1] Furthermore, this compound has been shown to inhibit the migration and invasion of highly metastatic cancer cells.[1][2]

Figure 1: Mechanism of action of Urolithin Derivative 20.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of compound 20.

Topoisomerase IIα Relaxation Assay

This assay evaluates the inhibitory effect of a compound on the ability of TopoIIα to relax supercoiled DNA.

Materials:

-

Human Topoisomerase IIα enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

-

Compound 20 and reference inhibitor (Etoposide)

-

Stop Solution/Loading Dye (e.g., containing SDS and bromophenol blue)

-

Agarose gel (1%) in TAE buffer

-

Ethidium bromide staining solution

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Prepare reaction mixtures on ice, each containing assay buffer, supercoiled DNA, and the desired concentration of compound 20 or the reference inhibitor.

-

Initiate the reaction by adding a pre-determined optimal amount of TopoIIα enzyme to each reaction tube.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reactions by adding the stop solution.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Quantify the band intensities to determine the percentage of inhibition.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of compound 20 on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

MDA-MB-231, HeLa, and A549 cancer cell lines

-

Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Compound 20 and reference drug (Etoposide)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of compound 20 or the reference drug for a specified period (e.g., 48 or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Colony Formation Assay

This assay evaluates the long-term effect of compound 20 on the ability of single cancer cells to proliferate and form colonies.

Materials:

-

MDA-MB-231 cells

-

Complete culture medium

-

Compound 20

-

6-well plates

-

Fixing solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Seed a low number of MDA-MB-231 cells in 6-well plates.

-

Treat the cells with different concentrations of compound 20 for 24 hours.

-

Remove the treatment medium, wash the cells, and add fresh complete medium.

-

Incubate the plates for a period that allows for colony formation (e.g., 10-14 days), changing the medium as needed.

-

After the incubation period, wash the colonies with PBS, fix them with methanol, and stain them with crystal violet.

-

Count the number of colonies (typically those with >50 cells) in each well.

-

Calculate the surviving fraction for each treatment group relative to the untreated control.

Figure 2: Experimental workflow for the evaluation of Urolithin Derivative 20.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of compound 20 on the ability of cancer cells to migrate and close a "wound" created in a cell monolayer.

Materials:

-

MDA-MB-231 cells

-

Complete culture medium

-

Compound 20

-

Culture plates or inserts for creating a defined gap

-

Microscope with imaging capabilities

Procedure:

-

Grow MDA-MB-231 cells to a confluent monolayer in the culture plates or inserts.

-

Create a "wound" or a cell-free gap in the monolayer using a sterile pipette tip or by removing the insert.

-

Wash the cells to remove detached cells and add fresh medium containing different concentrations of compound 20.

-

Capture images of the wound at time 0 and at subsequent time points (e.g., every 6-12 hours for up to 48 hours).

-

Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure.

-

Compare the migration rate of treated cells to that of untreated control cells.

Conclusion

Urolithin derivative 20 is a potent Topoisomerase IIα inhibitor with significant and selective anticancer properties in vitro. Its ability to inhibit the proliferation of various cancer cell lines at low micromolar concentrations, coupled with its inhibitory effects on cancer cell migration and invasion, underscores its potential as a lead compound for further preclinical and clinical development. The favorable toxicity profile against normal cells further enhances its therapeutic promise. Future studies should focus on its in vivo efficacy, pharmacokinetic properties, and detailed molecular mechanisms of action.

References

An In-depth Technical Guide on Topoisomerase II Inhibitor "Compound 20": A Case of Ambiguous Identity in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide addresses the classification of "Topoisomerase II inhibitor 20" as either a catalytic inhibitor or a poison. Initial investigation reveals that "Compound 20" is not a unique identifier for a single molecule but refers to several distinct chemical entities across the scientific literature. This guide will, therefore, provide a comprehensive overview of the two primary mechanisms of topoisomerase II inhibition and analyze the available data for various compounds designated as "Compound 20," using them as case studies to illustrate the principles of inhibitor characterization.

Differentiating Topoisomerase II Poisons from Catalytic Inhibitors

Topoisomerase II (Topo II) inhibitors are a critical class of anticancer agents that disrupt the enzyme's function in managing DNA topology, which is essential for replication and transcription. These inhibitors are broadly classified into two categories based on their mechanism of action: poisons and catalytic inhibitors.

-

Topoisomerase II Poisons: These agents, which include clinically successful drugs like etoposide and doxorubicin, function by stabilizing the "cleavage complex." This is a transient intermediate state where Topo II has created a double-strand break in the DNA and is covalently attached to the 5' ends of the broken strands. By preventing the re-ligation of these breaks, poisons convert the essential enzyme into a cellular toxin that generates DNA damage, triggering cell cycle arrest and apoptosis.

-

Catalytic Inhibitors: In contrast, catalytic inhibitors interfere with the enzymatic cycle of Topo II without stabilizing the cleavage complex. Their mechanisms can include blocking the binding of ATP (essential for enzyme turnover), preventing the enzyme from binding to DNA, or inhibiting the conformational changes required for DNA strand passage and re-ligation. These inhibitors reduce the overall activity of Topo II, leading to disruptions in DNA replication and chromosome segregation, but typically with less acute DNA damage and potentially lower toxicity compared to poisons.

The distinction is critical for drug development, as the severe side effects of Topo II poisons, such as cardiotoxicity and secondary malignancies, are often linked to their DNA-damaging mechanism.

Analysis of Various Molecules Identified as "Compound 20"

Several distinct molecules have been referred to as "Compound 20" in studies related to topoisomerase inhibition. Below is a summary of the available data for these compounds.

9-Benzylaminoacridine Derivative (Compound 20)

In a study focused on dual inhibitors of Phosphodiesterase 5 (PDE5) and Topoisomerase II, a 9-benzylaminoacridine derivative was designated as compound 20. This compound was identified as a potent cytotoxic agent against the HCT-116 colorectal carcinoma cell line.

| Compound ID | Chemical Class | Target Cell Line | Cytotoxicity IC50 (µM) | Topo II Inhibition | PDE5 Inhibition IC50 (µM) | Reference |

| Compound 20 | 9-Benzylaminoacridine | HCT-116 | < 5 | Yes (at 1 & 5 µM) | 7.25 | [1] |

| CCD-966SK (non-malignant) | Not explicitly toxic | - | - | [1] |

Mechanism Insights: The study demonstrated that this compound 20, at concentrations of 1 and 5 µM, interfered with the relaxation of supercoiled plasmid DNA by Topo II, similar to the action of doxorubicin, a known DNA intercalator and Topo II poison.[2] It also induced significant apoptosis and caused cell cycle arrest in the S phase.[2] Given its structural class (acridines are known intercalators) and its effects in the Topo II assay, it is likely that this Compound 20 acts as a Topoisomerase II poison .

Naphthalimide–Benzothiazole Conjugate (Compound 20)

A separate study synthesized a series of naphthalimide–benzothiazole conjugates for anticancer applications. In this work, "compound 20" was evaluated for its cytotoxicity against a non-cancerous human cell line.

| Compound ID | Chemical Class | Target Cell Line | Cytotoxicity | Topo II Inhibition | Reference |

| Compound 20 | Naphthalimide–Benzothiazole | Hek293 (non-cancerous) | 18% growth inhibition at 10 µM | Not Assessed | [3][4][5] |

Mechanism Insights: This particular "compound 20" showed low cytotoxicity toward normal mammalian cells.[3][4][5] While its direct effect on Topoisomerase II was not reported, other compounds in the same series (compounds 12 and 13) were found to be potent inhibitors of Topoisomerase IIα.[3] The low toxicity of compound 20 against normal cells could suggest a mechanism that is more selective for cancer cells, but without direct enzymatic assays, it is impossible to definitively classify it as a catalytic inhibitor or a poison.

Ciprofloxacin Derivative (Compound 20)

Research into the anticancer potential of ciprofloxacin derivatives has also designated a specific analogue as "compound 20." This compound showed significant anticancer activity comparable to the standard chemotherapeutic drug doxorubicin.

| Compound ID | Chemical Class | Target Cell Lines | Activity | Topo II Inhibition | Reference |

| Compound 20 | Ciprofloxacin Derivative | CCRF-CEM, MDA-MB-468, HCT-116 | 35-60% proliferation inhibition | Attributed as the mechanism | [6] |

Mechanism Insights: The anticancer activity of this ciprofloxacin derivative was attributed to the inhibition of Topoisomerase II, leading to DNA damage and apoptosis.[6] Fluoroquinolones, the class to which ciprofloxacin belongs, are known to act as Topoisomerase II poisons in bacteria. This, combined with its potent cytotoxic effects comparable to doxorubicin, suggests that this Compound 20 likely functions as a Topoisomerase II poison .

Key Experimental Protocols

The characterization of a Topoisomerase II inhibitor requires a series of well-defined experiments to determine its activity and elucidate its mechanism.

Topoisomerase II DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the catalytic activity of Topo II.

-

Principle: Topo II relaxes supercoiled plasmid DNA in an ATP-dependent reaction. Inhibitors will prevent this relaxation. The supercoiled and relaxed forms of the plasmid can be separated by agarose gel electrophoresis.

-

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/mL albumin)

-

ATP solution (e.g., 10 mM)

-

Test compound dissolved in DMSO

-

Stop buffer/loading dye (e.g., STEB: 40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)

-

Chloroform/isoamyl alcohol (24:1)

-

-

Protocol:

-

Prepare a reaction mixture containing assay buffer, ATP, and supercoiled pBR322 plasmid DNA in sterile water.[7]

-

Aliquot the mixture into microcentrifuge tubes.

-

Add the test compound at various concentrations to the tubes. Include a DMSO-only vehicle control and a positive control inhibitor (e.g., etoposide).

-

Initiate the reaction by adding a predetermined number of units of human Topoisomerase II enzyme.

-

Incubate the reaction at 37°C for 30 minutes.[7]

-

Stop the reaction by adding the stop buffer/loading dye, followed by chloroform/isoamyl alcohol to extract proteins.[7]

-

Centrifuge briefly to separate the aqueous and organic phases.

-

Load the aqueous (upper) phase onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled (faster migrating) and relaxed (slower migrating) DNA.[7]

-

Stain the gel with ethidium bromide, visualize under UV light, and quantify the bands. Inhibition is observed as a persistence of the supercoiled DNA band.

-

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a set period (e.g., 72 hours). Include a vehicle control (DMSO).

-

After incubation, add MTT solution to each well and incubate for an additional 4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilizing agent, such as DMSO or a specialized buffer.

-

Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

-

Topo II-Mediated DNA Cleavage Assay (for Poison Identification)

This assay is crucial for distinguishing poisons from catalytic inhibitors.

-

Principle: Topo II poisons stabilize the cleavage complex, leading to an increase in linear DNA (from single cleavage events on a plasmid) or fragmented DNA. This assay quantifies the amount of cleaved DNA.

-

Protocol:

-

The setup is similar to the relaxation assay, but typically uses a higher concentration of Topo II enzyme to ensure sufficient complex formation.

-

After incubating the enzyme, DNA, and test compound, the reaction is stopped by adding SDS, which traps the covalent protein-DNA complex.

-

Proteinase K is then added to digest the Topoisomerase II enzyme, leaving the DNA with strand breaks.

-

The reaction products are analyzed on an agarose gel. An increase in the linear form of the plasmid DNA (compared to the relaxed or supercoiled forms) indicates that the compound is a Topo II poison.[3]

-

Conclusion

The inquiry into whether "this compound" is a catalytic inhibitor or a poison reveals a crucial lesson in chemical biology and drug development: the necessity of precise molecular identification. The designation "Compound 20" is ambiguous and has been applied to multiple, structurally distinct molecules, including a 9-benzylaminoacridine derivative and a ciprofloxacin analogue, both of which likely act as Topoisomerase II poisons . Another "Compound 20," a naphthalimide–benzothiazole conjugate, requires further enzymatic testing for definitive classification.

The distinction between these two mechanisms is paramount. While Topo II poisons are effective anticancer agents, their mechanism is inherently linked to genotoxicity, which can lead to significant side effects. The development of catalytic inhibitors, which suppress enzyme activity with less direct DNA damage, represents a promising strategy for creating safer and more targeted cancer therapies. The experimental protocols outlined in this guide provide a clear framework for researchers to characterize novel inhibitors and accurately classify their mechanism of action, a critical step in the journey from discovery to clinical application.

References

- 1. Novel 9-Benzylaminoacridine Derivatives as Dual Inhibitors of Phosphodiesterase 5 and Topoisomerase II for the Treatment of Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and photobiological applications of naphthalimide–benzothiazole conjugates: cytotoxicity and topoisomerase IIα inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. inspiralis.com [inspiralis.com]

In Vitro Anticancer Activity of a Novel Topoisomerase II Catalytic Inhibitor: A Technical Overview

Disclaimer: The specific compound "Topoisomerase II inhibitor 20" was not identified in the available literature. This technical guide provides a detailed overview of the in vitro anticancer activity of a representative novel catalytic topoisomerase II inhibitor, designated as T60 , based on published research. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Topoisomerase II Inhibition

DNA topoisomerase II (TOP2) is a critical nuclear enzyme essential for managing DNA topology during replication, transcription, and chromosome segregation.[1][2] It functions by creating transient double-strand breaks in DNA to allow for the passage of another DNA segment, thereby relieving supercoiling and resolving knots and tangles.[2] Human cells have two isoforms, TOP2A and TOP2B, with TOP2A being particularly important for cell division and a key target in cancer therapy.[3]

Topoisomerase II inhibitors are broadly classified into two categories:

-

TOP2 Poisons: These agents, which include clinically used drugs like etoposide and doxorubicin, stabilize the TOP2-DNA cleavage complex.[4][5] This leads to an accumulation of DNA double-strand breaks, triggering apoptosis and cell death.[5][6] However, their mechanism is associated with significant side effects, including cardiotoxicity and secondary malignancies.[7][8]

-

TOP2 Catalytic Inhibitors: These inhibitors act by interfering with the enzymatic cycle of TOP2 without stabilizing the cleavage complex.[2][3] Their mechanisms can include blocking ATP binding, preventing DNA binding, or inhibiting ATP hydrolysis.[7][9] Consequently, they exhibit lower genotoxicity while still effectively suppressing cancer cell proliferation, making them a promising area of cancer drug development.[3][7]

This guide focuses on the in vitro activity of T60, a novel catalytic TOP2 inhibitor identified through virtual screening.[3]

Quantitative Analysis of In Vitro Efficacy

The in vitro anticancer activity of T60 was evaluated against various cancer cell lines. The following tables summarize the key quantitative data from cell proliferation and cytotoxicity assays.

Table 1: Inhibition of Cancer Cell Proliferation (IC50 Values)

| Cell Line | Cancer Type | T60 IC50 (µM) | Etoposide IC50 (µM) | ICRF-193 IC50 (µM) |

| K562 | Chronic Myelogenous Leukemia | ~10 | ~5 | ~10 |

| HeLa | Cervical Cancer | Data not specified | ~20 (at 48h) | ~20 (at 48h) |

Data derived from graphical representations in the cited literature and represent approximate values.[3]

Table 2: Cytotoxicity Profile

| Compound | Concentration (µM) | Cell Line | Assay | Result |

| T60 | 20 | K562 | LDH Release | No significant cytotoxicity observed |

| Etoposide | 20 | K562 | LDH Release | ~70% cytotoxicity at 48h |

This table highlights the low cytotoxicity of the catalytic inhibitor T60 compared to the TOP2 poison etoposide.[7]

Mechanism of Action of T60

T60 acts as a catalytic inhibitor of TOP2 by disrupting the interaction between the enzyme and DNA. This prevents the formation of the TOP2-DNA cleavage complex, thereby inhibiting the enzyme's function without causing significant DNA damage.

Caption: Mechanism of T60 as a TOP2 catalytic inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the in vitro activity of T60 are provided below.

Cell Proliferation (MTS) Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Cancer cells (e.g., K562) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (T60) or control inhibitors (etoposide, ICRF-193) for specified time periods (e.g., 24, 48, 72 hours).

-

MTS Reagent Addition: Following treatment, MTS reagent is added to each well.

-

Incubation: Plates are incubated for 1-4 hours at 37°C to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by viable cells.

-

Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.

-

Analysis: The percentage of cell proliferation is calculated relative to untreated control cells, and IC50 values are determined.

DNA Relaxation Assay

This assay assesses the ability of TOP2 to relax supercoiled plasmid DNA, a key function of the enzyme.

-

Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pHOT-1), reaction buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT, 30 mg/ml BSA), and purified human TOP2A enzyme.[3]

-

Inhibitor Addition: Test compounds (T60) or controls are added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at 37°C for 2 hours.[3]

-

Reaction Termination: The reaction is stopped by adding SDS and EDTA, followed by proteinase K treatment to digest the enzyme.[3]

-

Gel Electrophoresis: The DNA products are resolved on a 1% agarose gel containing ethidium bromide.

-

Visualization: The gel is visualized under UV light. Supercoiled (unreacted) and relaxed (reacted) DNA forms are distinguished by their different migration patterns.

Caption: Workflow for the DNA Relaxation Assay.

DNA Cleavage Assay

This assay determines if an inhibitor acts as a TOP2 poison by stabilizing the cleavage complex.

-

Reaction Setup: A reaction mixture is prepared with supercoiled plasmid DNA, reaction buffer (similar to the relaxation assay but without ATP), and purified TOP2A or TOP2B enzyme.[3]

-

Inhibitor Addition: Test compounds (T60) or a known TOP2 poison (e.g., etoposide) are added.

-

Incubation: The reaction is incubated at 37°C for 30 minutes.[3]

-

Reaction Termination: The reaction is stopped with SDS and EDTA, followed by proteinase K digestion.[3]

-

Gel Electrophoresis: The DNA is resolved on a 1% agarose gel with ethidium bromide.

-

Visualization: The gel is visualized under UV light. An increase in the linear form of the plasmid DNA indicates the stabilization of the cleavage complex. Catalytic inhibitors like T60 are not expected to increase the amount of linear DNA.[3]

Conclusion

The novel compound T60 demonstrates the characteristics of a catalytic topoisomerase II inhibitor. It effectively inhibits cancer cell proliferation at micromolar concentrations with minimal cytotoxicity.[3][7] Mechanistically, T60 disrupts the binding of TOP2 to DNA, thereby preventing the enzyme's catalytic activity without inducing the DNA damage associated with TOP2 poisons.[3] These findings underscore the potential of developing selective catalytic TOP2 inhibitors as a safer and effective strategy for cancer therapy. Further in vivo studies are warranted to evaluate the therapeutic potential of this class of compounds.

References

- 1. 159.203.91.186:8080 [159.203.91.186:8080]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]

- 4. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 6. What are Top II inhibitors and how do they work? [synapse.patsnap.com]

- 7. Optimization of New Catalytic Topoisomerase II Inhibitors as an Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

The Double-Edged Sword: A Technical Guide to the Effects of Topoisomerase II Inhibitors on DNA Replication and Transcription

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted impact of Topoisomerase II (TOP2) inhibitors on fundamental cellular processes: DNA replication and transcription. As crucial targets in cancer chemotherapy, understanding the precise mechanisms of these inhibitors is paramount for the development of more effective and targeted therapeutics. This document provides a comprehensive overview of the core mechanisms, summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways and experimental workflows involved.

Core Mechanisms of Topoisomerase II Inhibition

DNA Topoisomerase II enzymes (TOP2A and TOP2B) are essential for resolving topological challenges in the genome that arise during DNA replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks (DSBs), allowing for the passage of another DNA segment through the break, and then religating the cleaved strands. TOP2 inhibitors disrupt this catalytic cycle, leading to the accumulation of enzyme-linked DNA breaks, which are highly cytotoxic.

The two main classes of TOP2 inhibitors are:

-

TOP2 Poisons (or Interfacial Inhibitors): These drugs, such as the widely used chemotherapeutic agents etoposide and doxorubicin , stabilize the TOP2-DNA cleavage complex. This prevents the religation of the DNA strands, leading to an accumulation of covalent TOP2-DNA adducts and subsequent DNA double-strand breaks.[1][2]

-

TOP2 Catalytic Inhibitors: These agents, in contrast, inhibit the enzymatic activity of TOP2 without trapping the cleavage complex. They can interfere with ATP binding or other steps in the catalytic cycle.

This guide will focus on the effects of the TOP2 poisons etoposide and doxorubicin, given their extensive clinical use and distinct mechanisms of action.

Etoposide: A Classic TOP2 Poison

Etoposide forms a ternary complex with TOP2 and DNA, preventing the religation of the DNA strands after cleavage.[3] This leads to the accumulation of TOP2-linked DNA double-strand breaks. The cytotoxicity of etoposide is primarily attributed to the collision of replication forks with these stabilized cleavage complexes, which converts the transient breaks into permanent, lethal DSBs.[4] While etoposide can induce DNA damage in all phases of the cell cycle, its effects are most pronounced during the S and G2 phases due to ongoing DNA replication and higher TOP2A expression.[4]

Doxorubicin: A Multifaceted Inhibitor

Doxorubicin also acts as a TOP2 poison, stabilizing the TOP2-DNA cleavage complex.[5] However, its mechanism is more complex than that of etoposide. In addition to TOP2 inhibition, doxorubicin intercalates into DNA, which can directly interfere with DNA replication and transcription by distorting the DNA helix and inhibiting the progression of polymerases.[6] Furthermore, doxorubicin is known to generate reactive oxygen species (ROS), which can induce oxidative DNA damage and contribute to its cytotoxicity.[7]

Effects on DNA Replication

TOP2 is critical for untangling the newly replicated sister chromatids, a process known as decatenation. Inhibition of TOP2 severely impairs the final stages of DNA replication and chromosome segregation.

Etoposide's Impact on Replication Forks

Etoposide's primary effect on DNA replication is the induction of replication fork stalling and collapse. When a replication fork encounters an etoposide-stabilized TOP2-DNA complex, the fork can break, leading to a DSB.[8] This triggers a potent DNA damage response (DDR). Studies have shown that even at low concentrations, etoposide induces RPA (Replication Protein A) foci, a marker of single-stranded DNA and DNA resection at stalled forks, predominantly in S-phase cells.[8]

Doxorubicin's Dual Inhibition of Replication

Doxorubicin inhibits DNA replication through two distinct mechanisms. As a TOP2 poison, it can induce replication-dependent DSBs similar to etoposide. However, its ability to intercalate into the DNA duplex provides a TOP2-independent mechanism of replication inhibition.[9] This intercalation can physically obstruct the progression of the replication machinery.

Quantitative Analysis of Replication Inhibition

The inhibitory effects of TOP2 inhibitors on DNA replication are dose-dependent. While specific IC50 values for the direct inhibition of DNA replication are not always reported separately from general cytotoxicity, the available data indicate a potent effect.

| Inhibitor | Cell Line(s) | Concentration | Effect on DNA Replication | Citation(s) |

| Etoposide | U2OS | 10 µM | Induces RPA foci primarily in S-phase cells, indicating replication stress. | [8] |

| Etoposide | U2OS | 250 µM | Induces RPA foci in both S and G2 phase cells. | [8] |

| Etoposide | Various | Wide range | Dose-dependent inhibition of DNA synthesis. | [10] |

| Etoposide | A549 (Lung Cancer) | 72 hours | IC50 for cell viability: 3.49 µM | [9] |

| Etoposide | BEAS-2B (Normal Lung) | 72 hours | IC50 for cell viability: 2.10 µM | [9] |

| Doxorubicin | Various | Wide range | Dose-dependent inhibition of DNA synthesis. | [10] |

| Doxorubicin | MCF-7 (Breast Cancer) | 24 hours | IC50 for cell viability: 2.50 µM | [11] |

| Doxorubicin | HepG2 (Liver Cancer) | 24 hours | IC50 for cell viability: 12.2 µM | [11] |

| Doxorubicin | A549 (Lung Cancer) | 24 hours | IC50 for cell viability: > 20 µM | [11] |

Note: IC50 values for cell viability are influenced by multiple factors beyond direct replication inhibition, including apoptosis and cell cycle arrest.

Effects on Transcription

The process of transcription generates supercoiling in the DNA template: positive supercoils accumulate ahead of the transcribing RNA polymerase, while negative supercoils form behind it. TOP2 is essential for relaxing this torsional stress to allow for efficient transcription elongation.

Transcriptional Arrest and Gene-Specific Effects

TOP2 inhibitors can lead to transcriptional arrest by preventing the resolution of transcription-induced DNA supercoiling. The stabilized TOP2-DNA complexes can act as roadblocks for RNA polymerases. The effects of TOP2 inhibitors on transcription are not uniform across the genome and can be gene-specific.[11] Highly transcribed genes and long genes are particularly vulnerable to TOP2 inhibition.[12]

Doxorubicin's Impact on Transcription Elongation

Doxorubicin's intercalating properties add another layer to its transcriptional inhibition. By inserting itself into the DNA, it can directly impede the movement of RNA polymerase along the gene, thereby inhibiting transcription elongation.[6] This effect is independent of its action on TOP2. Studies have shown that doxorubicin treatment can lead to a significant decrease in the levels of elongation-dependent histone modifications.[6]

Quantitative Analysis of Transcription Inhibition

Quantifying the direct impact of TOP2 inhibitors on transcription can be complex. Changes in mRNA levels can be a consequence of both altered transcription rates and changes in mRNA stability.

| Inhibitor | Cell Line(s) | Concentration | Effect on Transcription | Citation(s) |

| Etoposide | MCF7 | Not specified | Alters the expression of numerous genes, with both up- and down-regulation observed. | [13] |

| Doxorubicin | HeLa, KB-V1 | 100 µM | Increased Ct values in RT-qPCR for ACTB and HPRT1 by approximately 1 cycle. | [1] |

| Doxorubicin | HeLa, KB-V1 | 500 µM | Increased Ct values in RT-qPCR for ACTB by 11 cycles and HPRT1 by 7 cycles. | [1] |

| Doxorubicin | HeLa, KB-V1 | 1000 µM | Increased Ct values in RT-qPCR for ACTB by >27 cycles and HPRT1 by 18 cycles. | [1] |

| Doxorubicin | Various Cancer Cells | Not specified | Downregulates genes involved in transcription and cell proliferation. | [7] |

Signaling Pathways Activated by Topoisomerase II Inhibitors

The DNA damage induced by TOP2 inhibitors triggers a complex signaling network known as the DNA Damage Response (DDR). The primary kinases that initiate this cascade are Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).

The ATM-Dependent Pathway

ATM is primarily activated by DNA double-strand breaks.[14] The DSBs generated by TOP2 inhibitors, particularly those arising from replication fork collapse, are potent activators of ATM.[2][4] Activated ATM phosphorylates a multitude of downstream targets to orchestrate cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.[1] Key substrates of ATM include the checkpoint kinase CHK2 and the tumor suppressor p53.

The ATR-Dependent Pathway

ATR is activated by single-stranded DNA (ssDNA) regions, which are often generated at stalled replication forks.[15] While ATM is the primary sensor of the DSBs themselves, the processing of these breaks and the resulting replication stress can lead to the formation of ssDNA and subsequent ATR activation.[16] Doxorubicin-induced replication stress, both from its TOP2 poisoning and intercalating activities, can also trigger the ATR pathway.[5] Activated ATR phosphorylates the checkpoint kinase CHK1, leading to cell cycle arrest and stabilization of replication forks.

Visualizing the DNA Damage Response Pathway

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of TOP2 inhibitors on DNA replication and transcription.

In Vitro DNA Replication Assay using Xenopus Egg Extracts

This cell-free system faithfully recapitulates eukaryotic DNA replication and is invaluable for studying the direct effects of inhibitors on the replication machinery.[17][18][19][20][21]

Materials:

-

Xenopus laevis egg extracts (Low-Speed Supernatant, LSS)

-

Demembranated sperm nuclei or plasmid DNA

-

TOP2 inhibitor (e.g., etoposide, doxorubicin) dissolved in DMSO

-

[α-³²P]dATP

-

Energy regenerating system (phosphocreatine, ATP, creatine phosphokinase)

-

Stop solution (EDTA, SDS, proteinase K)

-

Agarose gel electrophoresis apparatus

-

Phosphorimager

Procedure:

-

Thaw the Xenopus egg extract on ice.

-

Prepare the replication reaction mix on ice by adding the energy regenerating system, the TOP2 inhibitor at various concentrations (or DMSO as a control), and [α-³²P]dATP to the extract.

-

Initiate the reaction by adding sperm nuclei or plasmid DNA and incubate at room temperature (around 23°C).

-

At various time points, take aliquots of the reaction and add them to the stop solution to terminate the reaction and digest proteins.

-

Analyze the samples by agarose gel electrophoresis.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the amount of incorporated [α-³²P]dATP using a phosphorimager to determine the extent of DNA replication. The percentage of inhibition can be calculated relative to the DMSO control.

In Vivo Complex of Enzyme (ICE) Assay

The ICE assay is a robust method to detect and quantify the amount of TOP2 covalently bound to genomic DNA within cells, providing a direct measure of the target engagement of TOP2 poisons.[22][23][24][25]

Materials:

-

Cultured cells

-

TOP2 inhibitor (e.g., etoposide)

-

Lysis buffer (containing a strong denaturant like Sarkosyl)

-

Cesium chloride (CsCl)

-

Ultracentrifuge

-

Slot blot apparatus

-

Antibodies specific for TOP2A or TOP2B

-

Secondary antibody conjugated to HRP

-

Chemiluminescence detection reagents

Procedure:

-

Treat cultured cells with the TOP2 inhibitor or a vehicle control for a defined period (e.g., 1 hour).

-

Lyse the cells directly on the plate with the lysis buffer to trap the covalent TOP2-DNA complexes.

-

Layer the cell lysate onto a CsCl step gradient.

-

Perform ultracentrifugation to separate the DNA-protein complexes from free proteins. The dense DNA will pellet at the bottom of the gradient.

-

Carefully collect the DNA-containing fractions.

-

Apply the DNA samples to a nitrocellulose membrane using a slot blot apparatus.

-

Perform immunoblotting using a primary antibody against TOP2A or TOP2B.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities to determine the relative amount of TOP2 covalently bound to DNA.

Nuclear Run-On Assay for Measuring Transcription

The nuclear run-on assay provides a direct measure of the rate of transcription by detecting RNA polymerases that are actively engaged in transcription at a specific time.[12][26][27][28][29]

Materials:

-

Cultured cells

-

TOP2 inhibitor (e.g., doxorubicin)

-

Buffer for nuclei isolation

-

Reaction buffer containing biotin-UTP (or a radiolabeled UTP)

-

RNA extraction reagents (e.g., TRIzol)

-

Streptavidin beads (if using biotin-UTP)

-

Reverse transcription reagents

-

qPCR machine and primers for genes of interest

Procedure:

-

Treat cells with the TOP2 inhibitor or a vehicle control.

-

Isolate intact nuclei from the cells.

-

Incubate the isolated nuclei in the reaction buffer containing biotin-UTP. During this "run-on" reaction, RNA polymerases that were actively transcribing will incorporate the labeled UTP into the nascent RNA transcripts.

-

Stop the reaction and extract the labeled RNA.

-

If using biotin-UTP, enrich for the newly transcribed RNA using streptavidin beads.

-

Perform reverse transcription to convert the RNA into cDNA.

-

Quantify the levels of specific transcripts using qPCR. The amount of a particular transcript is proportional to its rate of transcription.

-

Normalize the data to a control gene and compare the transcription rates between inhibitor-treated and control samples.

Conclusion

Topoisomerase II inhibitors are potent anticancer agents that exert their cytotoxic effects by disrupting the fundamental processes of DNA replication and transcription. The formation of stable TOP2-DNA cleavage complexes by poisons like etoposide and doxorubicin leads to the accumulation of DNA double-strand breaks, replication fork collapse, and transcriptional arrest. These events trigger a robust DNA damage response, orchestrated by the ATM and ATR kinases, which ultimately determines the cell's fate. While both etoposide and doxorubicin target TOP2, the additional DNA intercalating and ROS-generating properties of doxorubicin contribute to its distinct and more complex mechanism of action. A thorough understanding of these molecular details, facilitated by the experimental approaches outlined in this guide, is essential for the rational design of novel therapeutic strategies that can enhance the efficacy of TOP2 inhibitors while minimizing their off-target effects.

References

- 1. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Etoposide Induces ATM-Dependent Mitochondrial Biogenesis through AMPK Activation | PLOS One [journals.plos.org]

- 3. Inhibition of ATM blocks the etoposide-induced DNA damage response and apoptosis of resting human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of ATM activation, histone H2AX phosphorylation and apoptosis by etoposide: relation to cell cycle phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the ATR-CHK1 pathway in the response of doxorubicin-induced DNA damages in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Doxorubicin-induced transcriptome meets interactome: identification of new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Replication-Dependent and Transcription-Dependent Mechanisms of DNA Double-Strand Break Induction by the Topoisomerase 2-Targeting Drug Etoposide | PLOS One [journals.plos.org]

- 9. netjournals.org [netjournals.org]

- 10. embopress.org [embopress.org]

- 11. tis.wu.ac.th [tis.wu.ac.th]

- 12. Nuclear Run On Transcription Assay [protocols.io]

- 13. Etoposide-induced DNA damage affects multiple cellular pathways in addition to DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Contribution of ATM and ATR kinase pathways to p53-mediated response in etoposide and methyl methanesulfonate induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ATR inhibition sensitizes liposarcoma to doxorubicin by increasing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. oncotarget.com [oncotarget.com]

- 17. Preparation and use of Xenopus egg extracts to study DNA replication and chromatin associated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. walter.hms.harvard.edu [walter.hms.harvard.edu]

- 20. Preparation of Cellular Extracts from Xenopus Eggs and Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 21. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 22. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Technical Procedures | TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

- 24. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Transcriptional Run-on: Measuring Nascent Transcription at Specific Genomic Sites in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Nuclear run-on analysis of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

The Guardian of Genomic Integrity and a Prime Target in Oncology: An In-depth Technical Guide to Topoisomerase II in Cancer Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate dance of cellular life, the faithful replication and segregation of our genetic material are paramount. Central to this process is a class of enzymes known as DNA topoisomerases, which resolve the topological challenges that arise from the double-helical nature of DNA. Among these, Topoisomerase II (Topo II) stands out as a critical enzyme in proliferating cells, particularly in the context of cancer. Its essential role in managing DNA tangles and supercoils during replication and chromosome segregation makes it a vital component for rapid cell division, a hallmark of cancer.[1][2] This dual nature of Topo II, being both essential for cancer cell survival and a source of genomic instability when its function is perturbed, has positioned it as a primary target for some of the most effective anticancer drugs in clinical use.[3][4]

This technical guide provides a comprehensive overview of the multifaceted role of Topoisomerase II in cancer cell proliferation. We will delve into its fundamental mechanism of action, the differential roles of its isoforms, the signaling pathways it influences, and its exploitation as a therapeutic target. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to advancing our understanding of cancer biology and developing novel therapeutic strategies.

The Core Mechanism of Topoisomerase II

Topoisomerase II enzymes are unique in their ability to create transient double-strand breaks (DSBs) in the DNA backbone, pass another intact DNA duplex through the break, and then reseal the break.[5] This ATP-dependent process allows the enzyme to alter the linking number of circular DNA by ±2, effectively resolving DNA tangles, supercoils, and catenanes that form during replication and transcription.[5]

The catalytic cycle of Topoisomerase II can be summarized in the following key steps:

-

Binding of the G-segment: The enzyme binds to a segment of DNA, termed the "gate" or G-segment.

-

Capture of the T-segment: Upon ATP binding, the enzyme captures a second DNA duplex, the "transport" or T-segment.

-

Cleavage of the G-segment: The enzyme cleaves both strands of the G-segment, forming a covalent intermediate where each subunit of the Topo II dimer is linked to a 5'-phosphate end of the broken DNA.

-

Passage of the T-segment: The T-segment is passed through the transient break in the G-segment.

-

Religation of the G-segment: The enzyme reseals the break in the G-segment.

-

Release of the T-segment and ATP hydrolysis: The T-segment is released, and ATP hydrolysis resets the enzyme for another catalytic cycle.

This intricate mechanism is essential for preventing genomic instability during the rapid proliferation of cancer cells.

Isoforms of Topoisomerase II: Alpha and Beta

Mammalian cells express two distinct isoforms of Topoisomerase II, alpha (TOP2A) and beta (TOP2B), which share structural similarities but have different cellular roles and expression patterns.[1][3]

-

Topoisomerase II Alpha (TOP2A): The expression of TOP2A is tightly regulated in a cell cycle-dependent manner, with levels peaking in the G2/M phase.[6] It is predominantly associated with proliferating cells and plays a crucial role in chromosome condensation and segregation during mitosis.[6] Consequently, TOP2A is often overexpressed in various cancers and its high expression is frequently associated with a poor prognosis.[7][8][9][10][11][12]

-

Topoisomerase II Beta (TOP2B): In contrast to TOP2A, TOP2B expression is relatively constant throughout the cell cycle and is found in both proliferating and quiescent cells.[13] It is primarily implicated in transcriptional regulation and has been shown to be involved in the activation of certain genes.[14]

The distinct roles of these isoforms have significant implications for cancer therapy, as drugs targeting Topo II may have differential effects on each isoform.

Quantitative Data on Topoisomerase II in Cancer

The expression levels of Topoisomerase II, particularly the alpha isoform, are often elevated in cancer cells and can serve as a prognostic marker. The following tables summarize key quantitative data related to Topoisomerase II in various cancers.

| Cancer Type | TOP2A mRNA Expression (Tumor vs. Normal) | Prognostic Significance of High TOP2A Expression (Overall Survival) |

| Adrenocortical carcinoma | Upregulated[8] | Poor[7][8] |

| Breast invasive carcinoma | Upregulated[8] | Poor[15] |

| Colon adenocarcinoma | Upregulated[8] | - |

| Kidney renal clear cell carcinoma | Upregulated[8] | Poor[7][8] |

| Kidney renal papillary cell carcinoma | Upregulated[8] | Poor[7][8] |

| Liver hepatocellular carcinoma | Upregulated[8] | Poor[7][8] |

| Lung adenocarcinoma | Upregulated[8][11] | Poor[1][7][8] |

| Mesothelioma | Upregulated[8] | Poor[7][8] |

| Ovarian serous cystadenocarcinoma | Upregulated[8] | - |

| Pancreatic adenocarcinoma | Upregulated[8] | Poor[7][8] |

| Prostate adenocarcinoma | Upregulated[16] | Poor (Disease-Free Survival)[7][8] |

| Uterine corpus endometrial carcinoma | Upregulated[8] | - |

Data compiled from pan-cancer analyses of TCGA and GEO datasets.[7][8][16]

| Topoisomerase II Inhibitor | Cancer Cell Line | IC50 (µM) |

| Etoposide | HCT116 (Colon) | ~1-10 |

| Doxorubicin | MCF-7 (Breast) | ~0.1-1 |

| Mitoxantrone | HL-60 (Leukemia) | ~0.01-0.1 |

| Amsacrine | K562 (Leukemia) | ~0.1-1 |

Note: IC50 values can vary significantly depending on the specific cell line and experimental conditions.

| Enzyme | Parameter | Value | Substrate |

| Human Topoisomerase II Alpha | KM (ATP) | ~0.22 mM | sc pAB1_FL924 |

| kcat | ~6.7 x 10-3 s-1 | sc pAB1_FL924 | |

| Human Topoisomerase II Alpha & Beta | KD (DNA) | ~1.4 - 2.9 nM | 40 bp oligonucleotide |

Kinetic parameters can be influenced by the specific DNA substrate and reaction conditions.[17]

Topoisomerase II as a Therapeutic Target

The essential role of Topoisomerase II in cell proliferation makes it an attractive target for anticancer drugs. These drugs are broadly classified into two categories based on their mechanism of action: Topoisomerase II poisons and catalytic inhibitors.

Topoisomerase II Poisons

These drugs, which include clinically important agents like etoposide, doxorubicin, and mitoxantrone, act by stabilizing the transient covalent complex between Topoisomerase II and DNA (the "cleavage complex"). This trapping of the enzyme on the DNA prevents the religation of the double-strand break, leading to an accumulation of DNA damage.[3] The collision of replication forks with these stabilized cleavage complexes is thought to be a major contributor to their cytotoxicity. The resulting DNA double-strand breaks trigger downstream signaling pathways that ultimately lead to cell cycle arrest and apoptosis.[17]

Catalytic Inhibitors

Unlike poisons, catalytic inhibitors of Topoisomerase II do not stabilize the cleavage complex. Instead, they interfere with other steps of the catalytic cycle, such as ATP binding or hydrolysis, thereby preventing the enzyme from carrying out its function.[18] These inhibitors generally induce less DNA damage and are often less cytotoxic than Topoisomerase II poisons.

Signaling Pathways and Cellular Responses to Topoisomerase II Inhibition

The DNA damage induced by Topoisomerase II inhibitors activates a complex network of signaling pathways that determine the fate of the cancer cell.

DNA Damage Response (DDR) Pathway

The double-strand breaks generated by Topoisomerase II poisons are potent activators of the DNA Damage Response (DDR) pathway. The primary sensors of these breaks are the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[2][19][20]

Upon activation, ATM and ATR phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2.[21] These kinases, in turn, phosphorylate key cell cycle regulators, such as Cdc25 phosphatases, leading to their inactivation and subsequent cell cycle arrest, primarily at the G2/M transition.[22] This arrest provides the cell with an opportunity to repair the DNA damage.

The p53 Pathway

The tumor suppressor protein p53 is a critical downstream effector of the DDR pathway activated by Topoisomerase II inhibitors.[17][23] Activated Chk2 can phosphorylate and stabilize p53.[24] Stabilized p53 acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX and PUMA).[23] The status of p53 in a cancer cell can therefore significantly influence its sensitivity to Topoisomerase II poisons.

Ubiquitination and Proteasomal Degradation

The cell possesses mechanisms to remove Topoisomerase II cleavage complexes from the DNA. This process often involves the ubiquitination of the Topoisomerase II protein, targeting it for degradation by the proteasome.[7][8][25][26] The BRCA1/BARD1 E3 ubiquitin ligase complex has been implicated in the ubiquitination of Topoisomerase II, suggesting a link between DNA repair pathways and the processing of these drug-induced lesions.[4][14][21][25][27][28] The degradation of the Topo II protein exposes the DNA double-strand break, which can then be accessed by DNA repair machinery.

Experimental Protocols

A variety of in vitro and in vivo assays are used to study the function of Topoisomerase II and the effects of its inhibitors. Below are detailed methodologies for some of the key experiments.

Topoisomerase II DNA Decatenation Assay

This assay measures the ability of Topoisomerase II to resolve catenated (interlocked) DNA networks, typically using kinetoplast DNA (kDNA) from Crithidia fasciculata as a substrate.

Materials:

-

Purified human Topoisomerase II alpha enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 10 mM ATP)

-

Sterile, nuclease-free water

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

1x TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

DNA gel electrophoresis system and power supply

-

UV transilluminator and imaging system

Procedure:

-

Prepare a 1% agarose gel in 1x TAE or TBE buffer containing a DNA stain.

-

On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction:

-

2 µL 10x Topo II Assay Buffer

-

1 µL kDNA (e.g., 200 ng/µL)

-

x µL Test compound or vehicle control

-

y µL Purified Topoisomerase II alpha (start with a titration of 1-5 units)

-

z µL Sterile water to a final volume of 20 µL

-

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding 4 µL of Stop Buffer/Loading Dye.

-

Load the samples onto the agarose gel.

-

Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an appropriate distance.

-